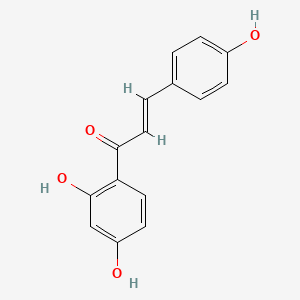
Isoliquiritigenin
Übersicht
Beschreibung
Isoliquiritigenin is a phenolic chemical compound found in licorice, specifically in the roots of Glycyrrhiza glabra. It is a chalcone, a type of natural phenol, and is known for its various pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities . It has also demonstrated potential in targeted cancer therapy .
Wissenschaftliche Forschungsanwendungen
Isoliquiritigenin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its potential in treating cancer, inflammation, and microbial infections
Industry: Used in the development of pharmaceuticals, nutraceuticals, and cosmetics.
Wirkmechanismus
Isoliquiritigenin (ISL) is a phenolic chemical compound found in licorice . It has been shown to exhibit a variety of biological activities, including anti-inflammatory and antioxidant properties .
Target of Action
ISL has been found to be a potent GABA-A benzodiazepine receptor positive allosteric modulator . It can target miR-301b/LRIG1 signaling pathways , and it also interacts with dopamine D1, D3, and vasopressin V1A receptors .
Mode of Action
ISL interacts with its targets in a variety of ways. It acts as a potent positive allosteric modulator of the GABA-A benzodiazepine receptor, with an affinity 65 times higher than diazepam . It can also target miR-301b/LRIG1 signaling pathways, resulting in the inhibition of melanoma growth in vitro .
Biochemical Pathways
ISL affects several biochemical pathways. It inhibits the upstream of the nuclear factor kappa B (NF-κB) pathway and activates the nuclear factor erythroid related factor 2 (Nrf2) pathway . It also regulates mitochondrial dynamics, which play a role in the inflammatory response .
Pharmacokinetics
ISL is poorly absorbed by the body, which limits its clinical usage . Cocrystallization has been used to modify its unfavorable physicochemical properties and enhance its bioavailability . The pharmacokinetics of ISL after intravenous and oral administration have been studied, but more research is needed to fully understand its ADME properties .
Result of Action
The molecular and cellular effects of ISL’s action are diverse. It has been shown to suppress human melanoma growth by targeting miR-301b/LRIG1 signaling . It also reduces inflammation by mediating various cellular processes . Furthermore, it has been found to have neuroprotective functions .
Action Environment
The action, efficacy, and stability of ISL can be influenced by various environmental factors. For example, the bioavailability of ISL can be enhanced through cocrystallization . .
Biochemische Analyse
Biochemical Properties
Isoliquiritigenin has been recognized as a potent GABA-A benzodiazepine receptor positive allosteric modulator . It interacts with these receptors with a higher affinity than diazepam . This interaction influences the biochemical reactions within the body, particularly those related to the nervous system .
Cellular Effects
This compound has demonstrated protective efficacy against acute neural injury . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory activity also plays a significant role in its cellular effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can target miR-301b/LRIG1 signaling pathways, resulting in the inhibition of melanoma growth in vitro .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and long-term effects on cellular function . For instance, nanoparticles of this compound have been developed to improve its bioavailability and stability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in Sprague-Dawley rats, no toxic reactions were observed at doses of 27.5 mg/(kg∙day), 55 mg/(kg∙day), and 110 mg/(kg∙day) of this compound for 30 days and 90 days .
Metabolic Pathways
Its interaction with GABA-A benzodiazepine receptors suggests that it may be involved in neurotransmitter metabolism .
Transport and Distribution
The development of this compound nanoparticles suggests efforts to improve its distribution and accumulation within the body .
Subcellular Localization
Its interaction with GABA-A benzodiazepine receptors suggests that it may be localized in the nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoliquiritigenin can be synthesized through several methods. One common method involves the use of malonyl-CoA and 4-coumaroyl-CoA as substrates, catalyzed by the enzyme 6’-deoxychalcone synthase . Another method involves the extraction from licorice roots using solvents like ethanol or methanol .
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction from licorice roots followed by purification processes. The use of high-performance liquid chromatography (HPLC) is common for the separation and purification of this compound . Additionally, nanoemulsion techniques have been developed to enhance the solubility and stability of this compound for biomedical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Isoliquiritigenin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones.
Reduction: It can be reduced to form dihydrochalcones.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like halogens and nucleophiles are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Liquiritigenin: Another chalcone found in licorice with similar anti-inflammatory and antioxidant properties.
Naringenin: A flavonoid with antioxidant and anti-inflammatory activities.
Hesperetin: A flavonoid known for its anti-inflammatory and antioxidant effects.
Uniqueness of Isoliquiritigenin: this compound is unique due to its potent activity as a GABA-A receptor modulator and its ability to target specific signaling pathways like miR-301b/LRIG1, making it a promising candidate for targeted cancer therapy .
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDRHHKMWQZJHT-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022466 | |
| Record name | Isoliquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoliquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
961-29-5, 13745-20-5 | |
| Record name | Isoliquiritigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoliquiritigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4,4'-Trihydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013745205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoliquiritigenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoliquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4,4'-trihydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoliquiritigenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIHYDROXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9CTI9GB8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoliquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 - 204 °C | |
| Record name | Isoliquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isoliquiritigenin exerts its effects through various mechanisms, including:
- Soluble guanylate cyclase activation: this compound directly activates soluble guanylate cyclase, leading to increased cyclic GMP (cGMP) levels. This activation causes vasorelaxation in vascular smooth muscle cells. []
- TGF-β1-SMAD signaling blockade: this compound disrupts the TGF-β1 signaling pathway by inhibiting TGF-β receptor I kinase (TGF-β RI) and downstream SMAD proteins, ultimately reducing connective tissue growth factor (CTGF) expression and mitigating mesangial fibrosis. []
- H2 histamine receptor antagonism: this compound selectively binds to and antagonizes H2 histamine receptors (H2R), effectively reducing H2R-mediated physiological responses, including cAMP production and gastric acid secretion. []
- Matrix metalloproteinase (MMP) inhibition: this compound effectively inhibits the expression and activity of MMP-2 and MMP-9, enzymes involved in extracellular matrix degradation. This inhibition is linked to the suppression of p38 MAPK phosphorylation. [, ]
- NLRP3 inflammasome inhibition: this compound hinders the activation of the NLRP3 inflammasome, which plays a crucial role in inflammation. This inhibition leads to reduced cleavage of caspase-1 and decreased production of mature IL-1β, mitigating inflammation in conditions like NSAID-induced enteropathy. []
- Modulation of Bcl-2 family proteins: this compound impacts the balance of pro-apoptotic and anti-apoptotic proteins in the Bcl-2 family. It has been shown to upregulate Bax expression while downregulating Bcl-XL and Bcl-2 expression, promoting apoptosis in cancer cells. []
A:
- Spectroscopic data: Detailed spectroscopic data can be found in research publications focusing on the isolation and structural elucidation of this compound. [, ] Please refer to those publications for specific spectroscopic information.
- Formulation in liposomes: this compound has been successfully formulated into liposomes, suggesting its compatibility with lipid-based delivery systems. []
- Stability in liposomal formulations: Studies indicate that this compound liposomes exhibit good stability, as evidenced by their particle size distribution and encapsulation efficiency. []
ANone:
- Enzymatic conversion: While this compound itself is a potent relaxant, it exists in low amounts in its natural source, licorice. Treatment with naringinase can convert its less active glycosidic forms, like isoliquiritin, into this compound, significantly increasing the overall relaxant activity of the extract. []
- Liposomal formulation: this compound has been successfully encapsulated in liposomes, improving its delivery and potentially enhancing its bioavailability. []
ANone:
- Absorption & Bioavailability: this compound exhibits high absorption after oral administration, but its bioavailability is low. [, ]
- Metabolism: this compound is primarily metabolized in the small intestine and liver, undergoing glucuronidation to form various glucuronide conjugates. [, ] UGT1A1 and UGT1A9 are the major enzymes involved in the formation of the most abundant conjugate, this compound 4'-O-glucuronide. []
- Distribution: this compound and its metabolites show high affinity to tissues such as the liver, small intestine, large intestine, and kidney. [] Notably, this compound displays high distribution in the stomach, contributing to its gastroprotective effects. []
- In vivo activity & efficacy: this compound demonstrates a range of in vivo activities, including:
- Gastroprotective effects: this compound effectively prevents indomethacin-induced gastric ulcers in mice, potentially through its ability to increase gastric mucous secretion and counteract the decrease in cyclooxygenase 2 caused by indomethacin. []
- Anti-angiogenic activity: this compound inhibits fibroblast growth factor-induced angiogenesis in mice using the Matrigel plug assay. []
- Inhibition of corneal neovascularization: Topical application of this compound significantly reduces chemical injury-induced corneal neovascularization in mice. []
ANone:
- Anti-cancer activity: this compound exhibits anti-cancer effects in various cancer cell lines, including melanoma (B16F1, B16 melanoma 4A5), gastric cancer (MKN-45, SNU719, MKN74), cervical cancer (Ca Ski, SiHa, HeLa, C-33A), tongue squamous cell carcinoma, lung cancer (SPC-A-1, SK-LU-1, 95D, KATO III), pancreatic acinar cell tumor (266-6, TGP49, TGP47), and human fibrosarcoma (HT1080). [, , , , , ]
- Anti-inflammatory activity: this compound effectively reduces the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated RAW 264.7 murine macrophages. []
- Inhibition of angiogenesis: this compound significantly suppresses proliferation, migration, and tube-like structure formation in human umbilical vein endothelial cells (HUVECs). [, , ]
- Prevention of colon and lung tumors: In mouse models, this compound demonstrates significant preventive effects against colon and lung tumor development induced by 1,2-dimethylhydrazine (DMH) and vinyl carbamate, respectively. []
- Neuroprotective effects: this compound displays neuroprotective activity in a mouse model of traumatic brain injury, improving neurological function and reducing brain tissue damage. []
- Anti-diabetic potential: this compound demonstrates the ability to suppress sorbitol accumulation in the red blood cells, sciatic nerve, and lens of diabetic rats, suggesting a potential role in preventing diabetic complications. []
ANone: Various analytical methods are employed in the research to analyze this compound, including:
- High-performance liquid chromatography (HPLC): HPLC is used to separate, identify, and quantify this compound in different matrices, such as plant extracts, cell culture media, and biological samples. [, , , , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique is utilized to identify and quantify this compound and its metabolites in biological samples, offering detailed insights into its metabolic fate. [, ]
- MTT assay: This colorimetric assay is widely used to assess cell viability and proliferation in response to this compound treatment. [, , , , , , ]
- Flow cytometry: This technique is employed to analyze various cellular processes, including cell cycle arrest, apoptosis, and ROS production, in response to this compound treatment. [, , , ]
- Western blotting: This method is used to detect specific proteins and assess their expression levels, providing insights into the molecular mechanisms of this compound action. [, , , , , , , , , ]
- Gelatin zymography: This technique is used to assess the activity of MMPs, specifically MMP-2 and MMP-9, in response to this compound treatment. [, , ]
- Immunofluorescence microscopy: This imaging technique allows for the visualization of protein localization and expression within cells, providing insights into cellular processes such as NF-κB nuclear translocation. []
- Molecular docking: This computational method is employed to predict the binding affinity and interactions of this compound with its target proteins, such as HMG-CoA reductase and SIRT1. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


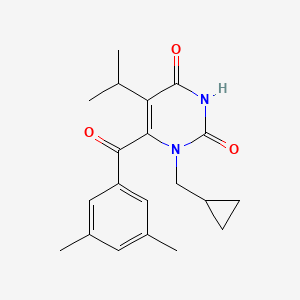
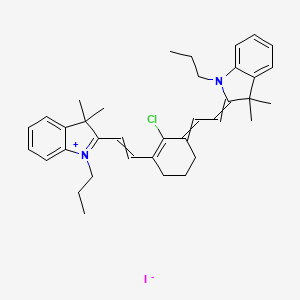
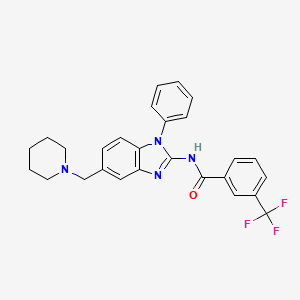
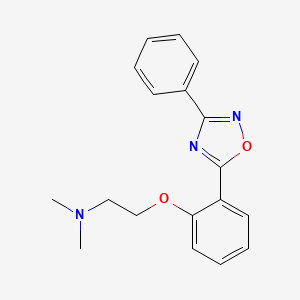
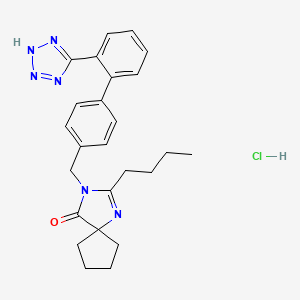
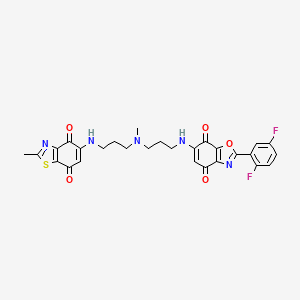
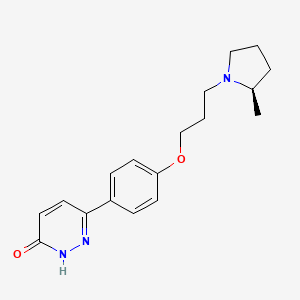
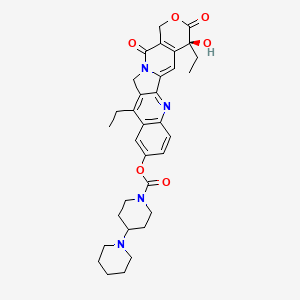
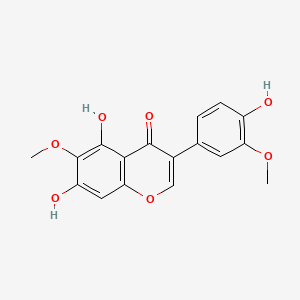
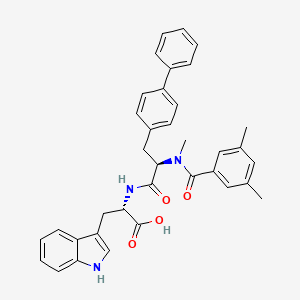
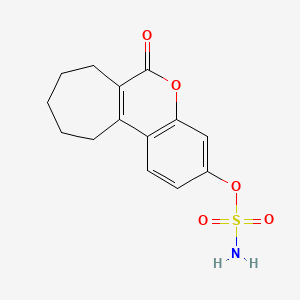
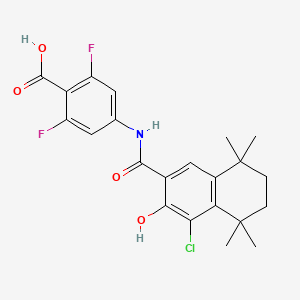
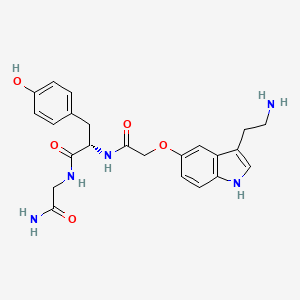
![propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1672192.png)
